molecular formula C67H102N20O13S B040883 H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2 CAS No. 115760-58-2

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2

Cat. No. B040883
M. Wt: 1427.7 g/mol
InChI Key: XHAKZELSORWGBB-UHFFFAOYSA-N
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Description

The peptide sequence you provided is a chain of amino acids. Each “DL-” prefix indicates that the amino acid can exist in either D (Dextro) or L (Levo) form. These forms refer to the chirality or “handedness” of the molecules .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly involving the peptide bonds that link the amino acids together. These reactions can lead to changes in the peptide’s structure and function. For example, hydrolysis can break peptide bonds, while other reactions can cause the peptide to fold into a specific 3D structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids. These can include factors like charge, hydrophobicity, size, and shape. These properties influence how the peptide interacts with other molecules and its environment .

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties and uses. Some peptides are safe for use in humans and are even used as therapeutics. Others can be harmful or toxic. Without more specific information about your peptide, it’s difficult to assess its safety and potential hazards .

Future Directions

The field of peptide research is vast and continually expanding. Future directions could include developing new methods for peptide synthesis, studying the functions of peptides in more detail, and exploring potential therapeutic uses for peptides .

properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAKZELSORWGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H102N20O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407924
Record name AGN-PC-0BIRWD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2

CAS RN

115760-58-2
Record name AGN-PC-0BIRWD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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